Etravirine N-oxide is a derivative of etravirine, which is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). The chemical structure of etravirine N-oxide features a pyrimidine ring and is characterized by its ability to inhibit the reverse transcriptase enzyme of HIV-1, making it effective against both wild-type and NNRTI-resistant strains of the virus. This compound is particularly significant for patients who have developed resistance to other NNRTIs.
Etravirine N-oxide can be synthesized from etravirine through various chemical processes, primarily involving oxidation reactions. The compound has been studied for its pharmacological properties and potential applications in HIV treatment.
Etravirine N-oxide falls under the category of pharmaceutical compounds, specifically as an impurity or metabolite of etravirine. Its chemical classification includes:
The synthesis of etravirine N-oxide typically involves the oxidation of etravirine. Several methods have been documented for this process:
The molecular structure of etravirine N-oxide can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C20H15BrN6O2 |
Molecular Weight | 451.276 g/mol |
Accurate Mass | 450.044 |
SMILES | Cc1cc(cc(C)c1Oc2nc(Nc3ccc(cc3)C#N)n+c(N)c2Br)C#N |
InChI | InChI=1S/C20H15BrN6O2/c1... |
Etravirine N-oxide can participate in several chemical reactions due to its functional groups:
Etravirine N-oxide functions primarily as an inhibitor of reverse transcriptase, an essential enzyme in the HIV replication cycle. The mechanism involves:
Property | Value |
---|---|
Partition Coefficient (LogP) | 4.5 |
Topological Polar Surface Area | 121 Ų |
Density | Not determined |
These properties indicate that etravirine N-oxide is relatively hydrophobic, which may influence its bioavailability and distribution within biological systems.
Etravirine N-oxide is primarily studied for its role as an impurity in pharmaceutical formulations containing etravirine. Its significance lies in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0